67DV2Kbz9Q
Description
The compound designated as 67DV2Kbz9Q (CAS No. 7312-10-9) is a brominated aromatic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It belongs to the benzothiophene carboxylate family, characterized by a fused benzene-thiophene ring system substituted with a bromine atom and a carboxylic acid group. Key properties include high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibition of the cytochrome P450 enzyme CYP1A2 .
Synthesis: The compound is synthesized via refluxing with thionyl chloride (SOCl₂) in ethanol or methanol, followed by pH adjustment and purification using silica gel column chromatography .
Properties
CAS No. |
228725-44-8 |
|---|---|
Molecular Formula |
C17H12ClFN2O2 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-8-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H12ClFN2O2/c18-11-6-4-10(5-7-11)8-21-17(23)13-9-20-15-12(16(13)22)2-1-3-14(15)19/h1-7,9H,8H2,(H,20,22)(H,21,23) |
InChI Key |
ZUZVLSCMJSYXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Impact of Bromine: Bromine substitution in this compound increases molecular weight by ~62.89 g/mol compared to its non-brominated analogue (CAS 20512-14-1).
Methyl Group Addition : The methyl-substituted analogue (6-溴-4-甲基苯并[b]噻吩-2-羧酸) shows a predicted increase in logP (lipophilicity), which may improve membrane permeability but reduce aqueous solubility .
Ring System Variation : Replacing the benzothiophene core with a pyridine ring (CAS 27224-09-5) alters electronic properties, reducing sulfur-related toxicity but maintaining CYP inhibition .
Q & A
Q. How to avoid redundant publication when studying derivatives of this compound?
- Disclose all prior submissions in cover letters. Use plagiarism-check software (e.g., iThenticate) for self-assessment. For incremental findings, frame new work as extensions (e.g., "Building on [prior study], we now investigate...") and highlight novel contributions (e.g., enantioselective synthesis) .
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